REACTION_SMILES
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[CH3:12][c:13]1[cH:14][cH:15][cH:16][cH:17][cH:18]1.[Cl:2][c:3]1[n:4][cH:5][n:6][c:7]([Cl:11])[c:8]1[CH:9]=[O:10].[NH3:1].[OH2:19]>>[NH2:1][c:7]1[n:6][cH:5][n:4][c:3]([Cl:2])[c:8]1[CH:9]=[O:10]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1c(Cl)ncnc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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Nc1ncnc(Cl)c1C=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |